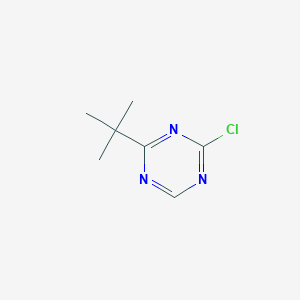
2-tert-ブチル-4-クロロ-1,3,5-トリアジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4-chloro-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a tert-butyl group and a chlorine atom on the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
科学的研究の応用
2-Tert-butyl-4-chloro-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it suitable for various industrial applications.
作用機序
Target of Action
Triazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural modifications .
Mode of Action
Triazine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .
Biochemical Pathways
Triazine derivatives are known to affect a variety of biochemical pathways, depending on their specific structural modifications and targets .
生化学分析
Biochemical Properties
It is known that it can participate in reactions at the benzylic position, which are important for synthesis problems
Cellular Effects
It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to participate in free radical reactions . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-chloro-1,3,5-triazine typically involves the reaction of cyanuric chloride with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The general reaction scheme is as follows:
Cyanuric chloride+tert-butylamine→2-tert-butyl-4-chloro-1,3,5-triazine
The reaction is usually performed at a temperature range of 0-5°C to ensure the selective substitution of one chlorine atom with the tert-butyl group.
Industrial Production Methods
In industrial settings, the production of 2-tert-butyl-4-chloro-1,3,5-triazine can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
化学反応の分析
Types of Reactions
2-Tert-butyl-4-chloro-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl peroxide.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are substituted triazines with various functional groups replacing the chlorine atom.
Oxidation: The major products include tert-butyl alcohol and tert-butyl peroxide.
Reduction: The major products are dihydrotriazines with reduced aromaticity.
類似化合物との比較
2-Tert-butyl-4-chloro-1,3,5-triazine can be compared with other similar compounds in the triazine family:
2-Chloro-4,6-diamino-1,3,5-triazine: This compound lacks the tert-butyl group, making it less hydrophobic and less sterically hindered.
2,4,6-Trichloro-1,3,5-triazine: This compound has three chlorine atoms, making it more reactive towards nucleophilic substitution reactions.
2,4-Diamino-6-chloro-1,3,5-triazine: The presence of amino groups increases its solubility in water and its potential for hydrogen bonding.
The uniqueness of 2-tert-butyl-4-chloro-1,3,5-triazine lies in its combination of a tert-butyl group and a chlorine atom, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
2-tert-butyl-4-chloro-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-7(2,3)5-9-4-10-6(8)11-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORDUCIBYMFXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[2-(Methylsulfanyl)phenyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2448512.png)
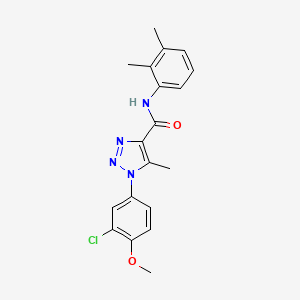
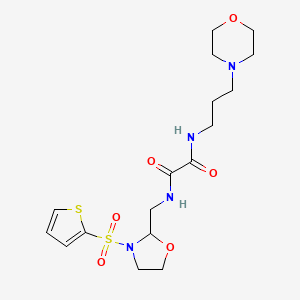
![Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate](/img/structure/B2448518.png)
![(E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2448519.png)
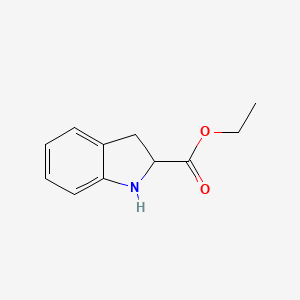
![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2448522.png)
![3-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2448523.png)
![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B2448524.png)

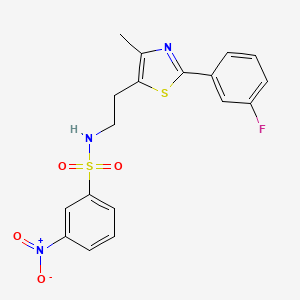
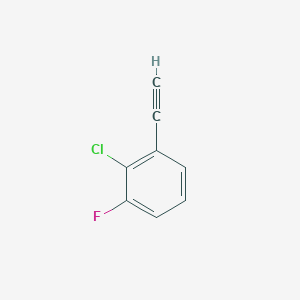
![3-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B2448530.png)
![N-{3-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2448532.png)
